molecular formula C7H11NO3 B14038389 2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid CAS No. 1307381-77-6

2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid

Cat. No.: B14038389
CAS No.: 1307381-77-6
M. Wt: 157.17 g/mol
InChI Key: YUHAVJVFZUOCGA-LAXKNYFCSA-N
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Description

2-Amino-2-((1R,5S,6R)-3-oxabicyclo[310]hexan-6-YL)acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-((1R,5S,6R)-3-oxabicyclo[310]hexan-6-YL)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-((1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid: This compound shares a similar bicyclic structure but differs in the substituents attached to the core.

    (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride:

Uniqueness

What sets 2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid apart is its specific combination of functional groups and the unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1307381-77-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-amino-2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid

InChI

InChI=1S/C7H11NO3/c8-6(7(9)10)5-3-1-11-2-4(3)5/h3-6H,1-2,8H2,(H,9,10)/t3-,4+,5?,6?

InChI Key

YUHAVJVFZUOCGA-LAXKNYFCSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(C(=O)O)N)CO1

Canonical SMILES

C1C2C(C2C(C(=O)O)N)CO1

Origin of Product

United States

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